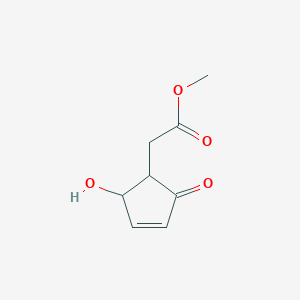
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is a heterocyclic compound that features a furan ring fused with an oxathiazinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of furan derivatives with suitable sulfur and nitrogen-containing reagents. One common method involves the cyclization of furan-2-carboxylic acid derivatives with thionyl chloride and ammonia under controlled conditions . Another approach includes the use of furan-2-ylmethylamine and sulfur dioxide in the presence of a base to form the desired oxathiazinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized furan derivatives
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or inhibit protein synthesis, resulting in the death of bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan-2-carboxylic acid
- Furan-2-ylmethylamine
- 5-Hydroxymethylfurfural
Uniqueness
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its fused oxathiazinone ring, which imparts distinct chemical and biological properties. Unlike other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .
Eigenschaften
| 90853-56-8 | |
Molekularformel |
C7H7NO3S |
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
3-(furan-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide |
InChI |
InChI=1S/C7H7NO3S/c9-12-5-4-11-8-7(12)6-2-1-3-10-6/h1-3H,4-5H2 |
InChI-Schlüssel |
RMBQXZCPNBDLNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)C(=NO1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
